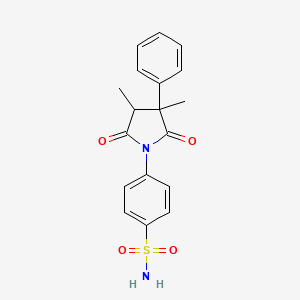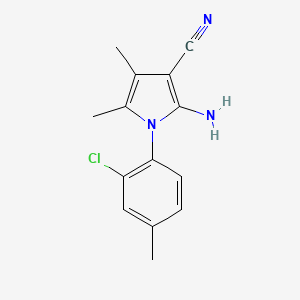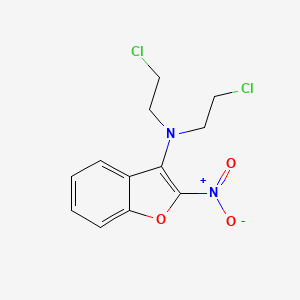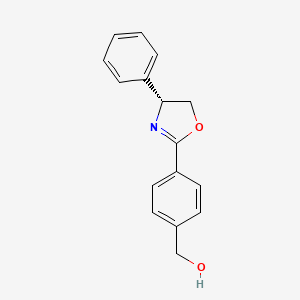
(R)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an oxazoline ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the formation of the oxazoline ring followed by the introduction of the phenyl group. One common method includes the reaction of a phenyl-substituted oxazoline with a suitable reducing agent to yield the desired methanol derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazoline ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone.
Reduction: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
- ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone
Uniqueness
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
[4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m0/s1 |
InChI-Schlüssel |
PCJFDNJKNIQQMG-HNNXBMFYSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



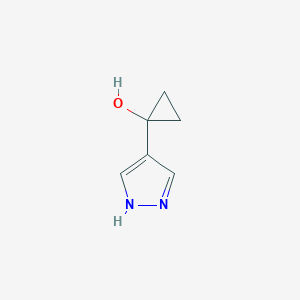
![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
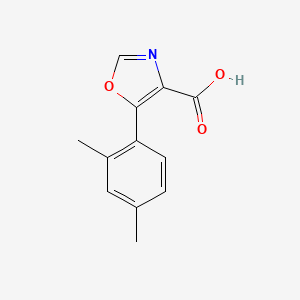
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
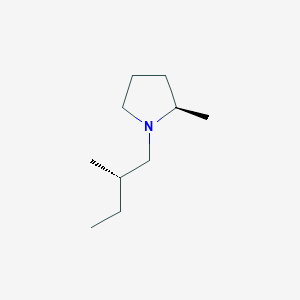
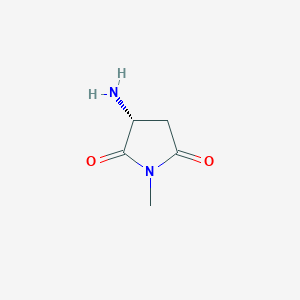
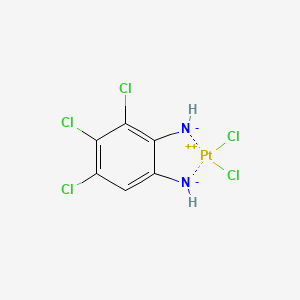
![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)

